molecular formula C14H9F3O2 B1302227 4-Methoxy-3,3',4'-trifluorobenzophenone CAS No. 845781-11-5

4-Methoxy-3,3',4'-trifluorobenzophenone

Cat. No.: B1302227
CAS No.: 845781-11-5
M. Wt: 266.21 g/mol
InChI Key: SCVGMAXPCKQIJB-UHFFFAOYSA-N
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Description

4-Methoxy-3,3’,4’-trifluorobenzophenone is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol . This compound is characterized by the presence of methoxy and trifluoromethyl groups attached to a benzophenone core, which imparts unique chemical and physical properties.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-19-13-5-3-9(7-12(13)17)14(18)8-2-4-10(15)11(16)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVGMAXPCKQIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374893
Record name 4-Methoxy-3,3',4'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-11-5
Record name 4-Methoxy-3,3',4'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3’,4’-trifluorobenzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 3,3’,4’-trifluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3’,4’-trifluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzophenones, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-3,3’,4’-trifluorobenzophenone is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3’,4’-trifluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and π-π interactions, enables the compound to bind to active sites of enzymes and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3,3’,4’-trifluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it valuable in various research and industrial applications.

Biological Activity

4-Methoxy-3,3',4'-trifluorobenzophenone is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound belongs to the benzophenone family, characterized by two phenyl rings connected by a carbonyl group. The presence of a methoxy group and trifluoromethyl substituents significantly influences its chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that benzophenone derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have investigated the anticancer properties of benzophenone derivatives. For example, derivatives with similar structural modifications have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It can potentially interact with nuclear receptors, influencing gene expression related to cell growth and apoptosis.

Study 1: Antiviral Activity

In a study evaluating similar compounds for antiviral properties against influenza A (H1N1), derivatives exhibited varying degrees of efficacy. Although specific data on this compound is limited, its structural analogs showed promise in inhibiting viral replication .

Study 2: Estrogen Receptor Interaction

Research into bisphenol derivatives has revealed that some compounds can act as estrogen receptor modulators. While direct studies on this compound are lacking, the structural similarities suggest it may exhibit similar interactions, potentially influencing hormonal pathways .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Receptor modulation
2-(3,4-Dimethoxyphenyl)-5,6,8-trifluoro-7-(1H-imidazol-1-yl)-4H-chromene-4-oneAntiviralViral replication inhibition
Bisphenol A derivativesEstrogen receptor modulationCoactivator binding inhibition

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